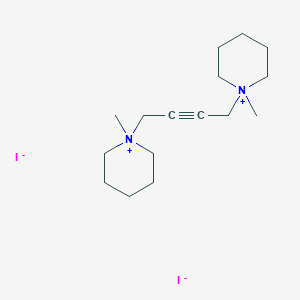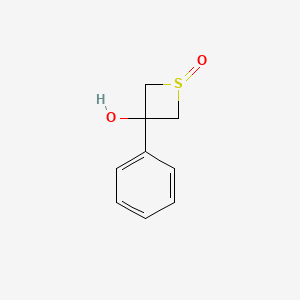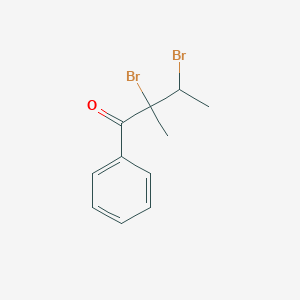
2,3-Dibromo-2-methyl-1-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-2-methyl-1-phenylbutan-1-one is an organic compound with the molecular formula C11H12Br2O. It is a brominated derivative of a phenylbutanone, characterized by the presence of two bromine atoms, a methyl group, and a phenyl group attached to a butanone backbone. This compound is of interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-2-methyl-1-phenylbutan-1-one typically involves the bromination of 2-methyl-1-phenylbutan-1-one. This can be achieved through the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can optimize the production process.
化学反応の分析
Types of Reactions
2,3-Dibromo-2-methyl-1-phenylbutan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
科学的研究の応用
2,3-Dibromo-2-methyl-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2,3-Dibromo-2-methyl-1-phenylbutan-1-one involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new bonds and the generation of reactive intermediates. The carbonyl group can participate in redox reactions, altering the oxidation state of the compound and its derivatives.
類似化合物との比較
Similar Compounds
2-Bromo-3-methyl-1-phenylbutan-1-one: A monobrominated analog with similar reactivity but different substitution patterns.
2,3-Dibromo-2,3-dimethylbutane: A structurally related compound with two bromine atoms and two methyl groups on a butane backbone.
2-Methyl-1,2-dibromopentane: Another brominated compound with a different carbon chain length and substitution pattern.
Uniqueness
2,3-Dibromo-2-methyl-1-phenylbutan-1-one is unique due to the presence of both a phenyl group and two bromine atoms on the same carbon chain, which imparts distinct reactivity and potential for diverse chemical transformations. Its structure allows for multiple reaction pathways, making it a versatile compound in synthetic organic chemistry.
特性
CAS番号 |
116274-51-2 |
|---|---|
分子式 |
C11H12Br2O |
分子量 |
320.02 g/mol |
IUPAC名 |
2,3-dibromo-2-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H12Br2O/c1-8(12)11(2,13)10(14)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChIキー |
RJJFITXZNSXKSG-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)(C(=O)C1=CC=CC=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


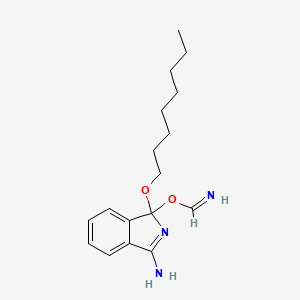
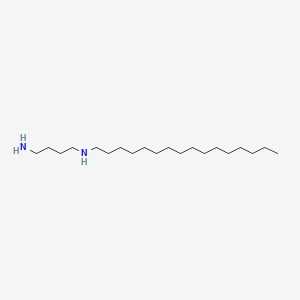
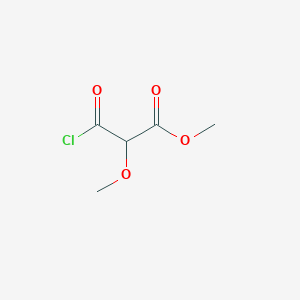
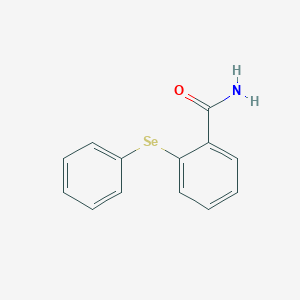
![2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)](/img/structure/B14293711.png)
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)

![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)
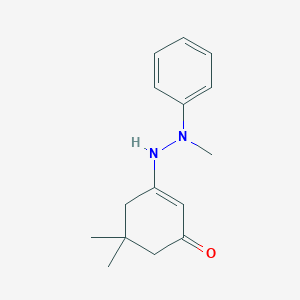

![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
